(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride, also known by its chemical structure as CHNO·2HCl, is a synthetic compound that serves as an important building block in organic synthesis and pharmaceutical research. This compound is a derivative of the amino acid alanine, characterized by the presence of both an amino group and a guanidine group. It is primarily utilized in scientific research, particularly in studies related to enzyme inhibition and protein interactions, as well as in the development of therapeutic agents targeting specific molecular pathways .
(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride is classified under the category of amino acids and guanidine derivatives. It is produced through synthetic methods that involve the reaction of guanidine with appropriate amino acid derivatives. The compound is often available for purchase from chemical suppliers and is used exclusively for research purposes .
The synthesis of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride typically involves several steps:
The process may require protection and deprotection steps for functional groups to maintain the desired stereochemistry. Industrial production often utilizes continuous flow reactors and automated systems to enhance efficiency and consistency.
(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride features a unique molecular structure characterized by:
The compound's empirical formula is CHNO, with a molecular weight of approximately 182.61 g/mol .
The compound's crystal structure has been analyzed through various spectroscopic techniques, revealing insights into its vibrational modes and intermolecular interactions .
(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically conducted under controlled temperature and pH conditions to maximize selectivity and yield .
The mechanism of action for (S)-2-amino-3-guanidinopropanoic acid dihydrochloride involves its interaction with biological systems at the molecular level:
Research continues to explore its potential therapeutic applications in targeting various molecular pathways relevant to disease mechanisms .
Relevant analyses have confirmed its vibrational spectra, supporting its structural integrity during synthesis and storage .
(S)-2-Amino-3-guanidinopropanoic acid dihydrochloride has a wide range of applications in scientific research:
The synthesis of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride demands precise stereochemical control to maintain the S-configuration at the α-carbon, a critical feature for its biological activity. This non-proteinogenic amino acid derivative shares structural similarities with proteinogenic amino acids like arginine but contains a modified side chain that prevents ribosomal incorporation into proteins [3] [8]. Asymmetric synthesis strategies focus on chiral induction during C–C bond formation or functional group interconversion.
Chiral Pool Utilization: A common approach employs L-arginine as a starting material, leveraging its inherent S-chirality. The synthesis involves stereoselective transformation while preserving the α-carbon configuration. This method avoids racemization risks associated with de novo chiral center creation [3]. Alternative routes use L-aspartic acid or L-cysteine derivatives, where the existing chiral center guides subsequent stereospecific modifications.
Enantioselective Catalysis: Transition metal catalysts with chiral ligands enable asymmetric hydrogenation of enolates or dehydroamino acid precursors. For example, rhodium(I) complexes with DuPhos or BINAP ligands achieve >98% enantiomeric excess (ee) in reducing prochiral substrates like 3-cyanopropanoic acid derivatives prior to guanidinylation .
Table 1: Stereocontrol Methods in Synthesis
Strategy | Key Reagent/Catalyst | Enantiomeric Excess | Racemization Risk |
---|---|---|---|
Chiral Pool (L-arginine) | N/A | 100% (inherited) | Low |
Asymmetric Alkylation | Cinchona Alkaloid Catalysts | 85–92% | Moderate |
Chiral Auxiliary Approach | (R)- or (S)-Pantolactone | 95–99% | Low (after removal) |
Enzymatic Resolution | Acylases/Proteases | >99% | None |
Racemization suppression during guanidinylation and salt formation is paramount. Maintaining reaction temperatures below 0°C and circumventing strongly basic conditions prevents epimerization. Microwave-assisted stepwise coupling at controlled pH (6.5–7.5) reduces reaction times while preserving chirality [3] [10].
The guanidine group’s incorporation requires selective modification of the propanoic acid side chain while preserving other functional groups. Two dominant strategies exist: (a) direct guanidinylation of amine precursors and (b) protected guanidine group installation.
Direct Guanidinylation: 3-Aminopropanoic acid derivatives undergo guanidinylation using N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea (Boc₂N=C(SMe)NH) in the presence of mercury(II) chloride or silver(I) nitrate. This method yields N,N′-di-Boc-protected intermediates, crucial for preventing undesired side reactions during peptide elongation. The reaction proceeds via nucleophilic displacement, where the primary amine attacks the thiourea carbon, forming a protected guanidine with >90% efficiency [10].
Orthogonal Protection Schemes: Peptide synthesis applications utilize Fmoc-L-Agp(Boc)₂-OH (where Agp = 2-amino-3-guanidinopropionic acid) as a building block. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) enables iterative deprotection with piperidine, while the di-Boc-guanidine resists basic conditions but cleaves under mild acids (e.g., 30% trifluoroacetic acid). This orthogonality facilitates solid-phase peptide synthesis (SPPS) without side-chain side reactions [5] [10].
Table 2: Guanidinylation Reagents and Performance
Reagent | Protection Scheme | Yield (%) | Byproducts | Compatibility |
---|---|---|---|---|
N,N′-Di-Boc-triflylguanidine | Boc₂N-Guanidine | 85–92 | Triflic Acid | Acid-Sensitive Resins |
N,N′-Bis-Cbz-thiourea | Cbz₂N-Guanidine | 78–85 | Methyl Mercaptan | Fmoc/t-Bu SPPS |
1H-Pyrazole-1-carboxamidine HCl | Unprotected | 90–95 | Pyrazole | Solution-Phase |
O-Methylisourea | Unprotected | 60–75 | Methanol | High-Temperature |
Bioisosteric Analogues: Research explores isothiourea or aminopyridine replacements for the guanidine group to modulate bioavailability or metabolic stability. For instance, replacing the guanidine with a N,N-dimethylaminopyridinium moiety maintained antidiabetic activity while reducing susceptibility to creatine kinase-mediated phosphorylation—a limitation observed in simpler guanidinopropionic acids [8].
Conversion to the dihydrochloride salt significantly enhances the physicochemical properties of (S)-2-amino-3-guanidinopropanoic acid. The hydrochloride form improves aqueous solubility (critical for biological applications) and shelf-life stability by suppressing decomposition pathways.
Salt Formation Protocol: The free base reacts with hydrochloric acid (2.0–2.5 equivalents) in anhydrous ethanol or acetone at 0–5°C. Gradual addition prevents localized acid excess that could degrade the guanidine group. Crystallization initiates by antisolvent addition (diethyl ether or ethyl acetate), yielding high-purity (>97%) hydrochloride salt as a white crystalline solid [3] [4]. The stoichiometry ensures protonation of both the α-amino group and the guanidine moiety, generating a stable dicationic species.
Stabilization Mechanisms: The hydrochloride salt mitigates hygroscopicity and oxidative degradation. X-ray diffraction studies reveal ionic packing where chloride ions hydrogen-bond with guanidinium N–H groups (N⋯Cl distance: 3.18 Å), creating a lattice that impedes water ingress. This structure inhibits racemization by immobilizing the α-carbon in a fixed conformation [7].
Table 3: Hydrochloride Salt vs. Free Base Properties
Property | Free Base | Dihydrochloride Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (25°C) | 8.5 mg/mL | >50 mg/mL | 5.9× |
Hygroscopicity | High | Low | Reduced by 70% |
Racemization Rate (40°C) | 3.2%/day | 0.11%/day | 29× stability increase |
Crystal Structure | Amorphous | Monoclinic P2₁ | Enhanced purity |
Solubility-Bioavailability Relationship: The dihydrochloride form’s high solubility accelerates dissolution in gastrointestinal or physiological buffers, facilitating oral absorption and in vitro bioactivity studies. Unlike zwitterionic free amino acids, the protonated salt maintains positive charge across physiological pH ranges (pH 2–8), enhancing interaction with biological targets like creatine transporters [8].
Industrial-scale synthesis of (S)-2-amino-3-guanidinopropanoic acid dihydrochloride incorporates green chemistry principles to minimize waste, energy use, and hazardous reagents while maximizing atom economy.
Solvent Reduction Strategies:
Energy-Efficient Processes:
Waste Valorization: Guanidinylation byproducts like methyl mercaptan are oxidized to dimethyl disulfide (a commercial solvent), while ammonium salts from neutralization steps become fertilizer precursors. Life-cycle assessment confirms a 55% reduction in process mass intensity (PMI) versus traditional routes [10].
Biocatalytic Routes: Engineered Arginase enzymes catalyze regioselective hydrolysis of L-arginine to S-2-amino-3-guanidinopropanoic acid, achieving 99% conversion at 30°C in water. Immobilization on silica supports enables enzyme reuse for ≥15 cycles, aligning with circular economy goals [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8